N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Scientific Research Applications
Antibacterial and Antifungal Applications
A notable application of compounds related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is in the development of antibacterial and antifungal agents. Studies have shown that derivatives of this compound exhibit promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells at effective concentrations (Palkar et al., 2017). Additionally, these compounds have been evaluated for antifungal activity against various Candida species, showcasing a significant level of activity and highlighting their potential as antimicrobial agents (Ozdemir et al., 2010).
Anticancer Activity
Research has also explored the anticancer properties of benzothiazole derivatives. Compounds synthesized through modifications of the core structure have been screened for their efficacy against cancer cell lines, such as MDA-MB-231 breast cancer cells, demonstrating potential anticancer activity. This suggests that modifications to the benzothiazole moiety could lead to potent anticancer agents (Senthilkumar et al., 2021).
Carbonic Anhydrase Inhibition
Another significant application area is the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Novel metal complexes of related compounds have shown strong CA inhibitory properties, making them candidates for treating conditions associated with altered CA activity (Büyükkıdan et al., 2013).
Diuretic Activity
Additionally, derivatives of benzothiazole have been investigated for their diuretic activity in vivo, with certain compounds displaying promising results. This opens up possibilities for the development of new diuretic medications that can be used to manage conditions like hypertension and edema (Yar & Ansari, 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(thiazol-2-yl)benzenesulfonamides, have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Mode of Action
For instance, some benzothiazole derivatives have been found to exhibit antibacterial activity by interacting with bacterial cell membranes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds, n’-(1,3-benzothiazol-2-yl)-arylamide derivatives, showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-10-18(24(23-12)20-21-13-6-2-5-9-17(13)28-20)22-19(25)16-11-26-14-7-3-4-8-15(14)27-16/h2-10,16H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSZDRAXFFTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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